L-Proline pyrrolidide structure and chemical properties
L-Proline pyrrolidide structure and chemical properties
This technical guide provides an in-depth analysis of L-Proline Pyrrolidide , a pivotal chiral building block in asymmetric organocatalysis and medicinal chemistry.
Structural Architecture, Synthetic Pathways, and Pharmacophore Applications
Executive Summary L-Proline pyrrolidide (CAS: 202990-49-6) is the amide derivative formed by the condensation of L-proline and pyrrolidine. Formally designated as (S)-1-(pyrrolidin-2-ylcarbonyl)pyrrolidine , this molecule represents a "privileged scaffold" in drug discovery. It serves as the unfunctionalized core of the cyanopyrrolidine class of Dipeptidyl Peptidase IV (DPP-IV) inhibitors (e.g., Vildagliptin) and functions as a Lewis base organocatalyst. Its utility stems from its rigid bicyclic framework, which imposes strict stereochemical control in asymmetric transformations and protein-ligand binding events.
Structural Architecture & Stereochemistry
Chemical Identity
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IUPAC Name: (2S)-1-(pyrrolidin-2-ylcarbonyl)pyrrolidine
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Common Names: L-Pro-pyrrolidide, Prolyl-pyrrolidine.
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Molecular Formula: C₉H₁₆N₂O[1]
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Molecular Weight: 168.24 g/mol
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Chiral Center: One stereogenic center at the C2 position of the proline ring (S-configuration).
Conformational Dynamics: The Cis/Trans Rotamerism
Unlike primary amides, L-Proline pyrrolidide possesses a tertiary amide bond connecting two five-membered rings. This creates a unique steric environment where the energy barrier to rotation around the amide bond (
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Rotameric Equilibrium: In solution (NMR), the molecule exists as an equilibrium mixture of cis and trans rotamers. The trans conformer (where the Cα of proline and the Cα' of the pyrrolidine ring are on opposite sides) is generally favored, but the cis population is non-negligible due to the steric clash between the two pyrrolidine rings.
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Spectroscopic Implication:
H and C NMR spectra often display "doubling" of signals, a hallmark of slow exchange between rotamers on the NMR timescale.
Synthetic Pathways & Process Optimization
The synthesis of L-Proline pyrrolidide requires orthogonal protection strategies to prevent self-coupling (polymerization) of the proline monomer. The standard industrial route utilizes tert-butyloxycarbonyl (Boc) protection.
Synthetic Workflow (Graphviz Diagram)
Figure 1: Step-wise synthetic pathway for L-Proline Pyrrolidide from L-Proline.
Critical Process Parameters
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Coupling Efficiency: The use of EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole) is preferred over simple acid chlorides to suppress racemization at the chiral alpha-carbon.
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Deprotection: Removal of the Boc group using 4M HCl in Dioxane yields the hydrochloride salt, which is a stable, hygroscopic solid. The free base is an oil that must be freshly generated or stored under inert atmosphere to prevent oxidation.
Physicochemical Profile
The following data characterizes the hydrochloride salt form, which is the standard storage vehicle.
| Property | Value / Description |
| CAS No.[1][2][3][4][5][6][7] (Free Base) | 202990-49-6 |
| CAS No.[1] (HCl Salt) | 7529-94-4 (Generic/Derivative) |
| Physical State | White to off-white hygroscopic solid (Salt); Viscous oil (Free base) |
| Solubility | Highly soluble in H₂O, MeOH, DMSO; Sparingly soluble in Et₂O |
| pKa (Conjugate Acid) | ~10.6 (Pyrrolidine nitrogen) |
| Hygroscopicity | High (Requires desiccant storage) |
| Specific Rotation |
Functional Applications
Medicinal Chemistry: The DPP-IV Inhibitor Warhead
L-Proline pyrrolidide is the structural parent of the cyanopyrrolidine class of antidiabetic drugs.
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Mechanism: DPP-IV is a serine protease that cleaves N-terminal dipeptides containing proline.[8] Inhibitors mimic the substrate.
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SAR Logic:
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P2 Pocket: The L-proline ring binds in the hydrophobic S2 pocket of the enzyme.
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P1 Pocket: The pyrrolidine ring (amide portion) occupies the S1 pocket.
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Warhead: In drugs like Vildagliptin , a nitrile group is added to the pyrrolidine ring. The catalytic serine hydroxyl of DPP-IV attacks the nitrile to form a reversible imidate adduct. L-Proline pyrrolidide itself lacks this nitrile but provides the essential binding scaffold.
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Asymmetric Organocatalysis
Proline pyrrolidide acts as a Lewis base catalyst, particularly in enamine activation . It is often superior to L-proline in organic solvents due to improved solubility and the absence of the carboxylic acid proton, which can sometimes lead to side reactions.
Catalytic Cycle (Enamine Activation):
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Condensation of the secondary amine (catalyst) with a ketone substrate forms an iminium ion .
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Tautomerization yields the nucleophilic enamine .
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The enamine attacks an electrophile (e.g., aldehyde) with high facial selectivity (stereocontrol).
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Hydrolysis releases the product and regenerates the catalyst.
Figure 2: Organocatalytic cycle showing enamine activation by L-Proline Pyrrolidide.
Experimental Protocols
Protocol A: Synthesis of N-Boc-L-Proline Pyrrolidide
This protocol establishes the core scaffold.
Reagents: N-Boc-L-Proline (10 mmol), Pyrrolidine (11 mmol), EDC.HCl (12 mmol), HOBt (12 mmol), DIPEA (25 mmol), DCM (50 mL).
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Dissolution: Dissolve N-Boc-L-Proline in dry Dichloromethane (DCM) under N₂ atmosphere. Cool to 0°C.
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Activation: Add EDC.HCl and HOBt. Stir for 15 minutes to form the active ester.
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Coupling: Add Pyrrolidine followed by DIPEA dropwise.
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Reaction: Allow to warm to room temperature and stir for 12 hours.
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Workup: Wash organic layer with 1M HCl (2x), Sat. NaHCO₃ (2x), and Brine. Dry over MgSO₄.
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Purification: Concentrate in vacuo. The product is usually pure enough for the next step; otherwise, purify via silica flash chromatography (Hexane/EtOAc).
Protocol B: Deprotection to L-Proline Pyrrolidide (HCl Salt)
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Reaction: Dissolve the N-Boc intermediate (from Protocol A) in minimal 1,4-Dioxane.
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Acidolysis: Add 4M HCl in Dioxane (5 equivalents) at 0°C.
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Monitoring: Stir at RT for 2-4 hours. Monitor by TLC (disappearance of Boc-protected spot).
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Isolation: Evaporate solvent. Triturate the residue with Diethyl Ether to precipitate the hydrochloride salt. Filter and dry under high vacuum.
References
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 145742, L-Proline. Retrieved from [Link]
- Villhauer, E. B., et al. (2003). "1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties." Journal of Medicinal Chemistry, 46(13), 2774–2789. (Foundational SAR for pyrrolidide-based DPP-IV inhibitors).
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List, B. (2002). "Proline-catalyzed asymmetric reactions." Tetrahedron, 58(28), 5573-5590. (Review of organocatalysis mechanisms).
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Singh, S. K., Manne, N., & Pal, M. (2008).[9] "Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors."[9][10] Beilstein Journal of Organic Chemistry, 4, 20. Retrieved from [Link]
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